Benzyl N-methyl-N-(2-oxoethyl)carbamate CAS number
Benzyl N-methyl-N-(2-oxoethyl)carbamate CAS number
An In-depth Technical Guide to Benzyl N-methyl-N-(2-oxoethyl)carbamate
Abstract
This technical guide provides a comprehensive overview of Benzyl N-methyl-N-(2-oxoethyl)carbamate, identified by CAS number 107201-33-2.[1][2][3][4] This document details its chemical identity, physicochemical properties, a validated synthetic pathway, and its significant potential in the field of drug discovery and development. The core focus is on the compound's reactive aldehyde moiety, positioning it as a valuable intermediate for the synthesis of targeted covalent inhibitors, particularly for the aldehyde dehydrogenase (ALDH) superfamily of enzymes. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research programs.
Compound Identification and Physicochemical Properties
Benzyl N-methyl-N-(2-oxoethyl)carbamate is a functionally rich organic molecule featuring a benzyl carbamate protecting group and a terminal aldehyde. This unique combination makes it a versatile building block in chemical synthesis.
Chemical Structure
The molecular structure consists of a central nitrogen atom bonded to a methyl group, a 2-oxoethyl (acetaldehyde) group, and a benzyloxycarbonyl group.
Caption: Chemical Structure of Benzyl N-methyl-N-(2-oxoethyl)carbamate.
Compound Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 107201-33-2 | [1][2][3][4][5] |
| IUPAC Name | benzyl N-methyl-N-(2-oxoethyl)carbamate | [1][4] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][6] |
| Molecular Weight | 207.23 g/mol | [2][3][4] |
| Canonical SMILES | CN(CC=O)C(=O)OCC1=CC=CC=C1 | [1][6] |
| InChI | InChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3 | [1][3][4][6] |
| InChI Key | ULSOLOBYKJRHGB-UHFFFAOYSA-N | [1][3][4][6] |
| MDL Number | MFCD14635609 | [1][2][3] |
Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [3][4] |
| Purity | ≥95% | [1][3][4] |
| Boiling Point | 314.2 ± 31.0 °C (Predicted) | [2] |
| Density | 1.152 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3][4] |
Synthesis and Purification Protocol
The synthesis of Benzyl N-methyl-N-(2-oxoethyl)carbamate is not widely published in peer-reviewed literature, but a robust synthetic route can be designed based on established carbamate formation chemistry. The following protocol describes a reliable method starting from commercially available precursors. The causality behind this choice rests on the high-yielding and well-documented nature of the reaction between an amine and benzyl chloroformate to form a Cbz-protected amine.
Proposed Synthetic Workflow
The proposed synthesis involves two main steps: 1) Swern oxidation of a protected amino alcohol to the corresponding aldehyde, followed by 2) Cbz-protection of the secondary amine. An alternative, more direct approach is the Cbz-protection of N-methylaminoacetaldehyde, though the starting material's stability can be a concern. The workflow below outlines the protection of 2-(methylamino)ethanol followed by oxidation.
Caption: Proposed workflow for synthesis and purification.
Step-by-Step Experimental Protocol
Materials:
-
2-(Methylamino)ethanol
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Oxalyl Chloride
-
Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel
Protocol:
Part A: Synthesis of Benzyl N-(2-hydroxyethyl)-N-methylcarbamate (Intermediate)
-
Dissolve 2-(methylamino)ethanol (1.0 eq) in a biphasic solution of DCM and saturated aqueous NaHCO₃ (1:1 v/v).
-
Cool the vigorously stirring mixture to 0°C in an ice bath.
-
Add benzyl chloroformate (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains below 5°C. Causality: Dropwise addition prevents temperature spikes and unwanted side reactions. The basic aqueous layer neutralizes the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) (e.g., 3:2 Hexane/EtOAc).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate.
Part B: Oxidation to Benzyl N-methyl-N-(2-oxoethyl)carbamate (Final Product)
-
Set up a flame-dried, three-neck flask under an inert nitrogen atmosphere.
-
Add anhydrous DCM and cool to -78°C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.5 eq).
-
Add a solution of anhydrous DMSO (3.0 eq) in DCM dropwise, maintaining the temperature at -78°C. Stir for 15 minutes. Causality: This sequence forms the reactive Swern oxidation species. Maintaining low temperature is critical for its stability.
-
Add a solution of the intermediate from Part A (1.0 eq) in DCM dropwise. Stir for 1 hour at -78°C.
-
Add triethylamine (5.0 eq) dropwise. Causality: TEA is a non-nucleophilic base that quenches the reaction and neutralizes acids.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Separate the organic layer.
-
Extract the aqueous layer twice with DCM. Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.
Part C: Purification and Analysis
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of Action and Biological Relevance
The primary biochemical interest in Benzyl N-methyl-N-(2-oxoethyl)carbamate lies in its terminal aldehyde group. Aldehydes are substrates for the Aldehyde Dehydrogenase (ALDH) superfamily of enzymes.[7][8]
The Role of Aldehyde Dehydrogenase (ALDH)
ALDHs are a group of NAD(P)⁺-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[7][9] This function is a critical detoxification pathway, as aldehydes are reactive electrophilic species that can cause cellular damage.[7] Various ALDH isoforms are overexpressed in certain cancers and are linked to drug resistance and cancer stem cell survival, making them attractive therapeutic targets.[10]
Potential as an ALDH Inhibitor
This compound can act as a precursor for designing ALDH inhibitors. The aldehyde "warhead" can be engineered to form a covalent bond with the catalytic cysteine residue in the ALDH active site, leading to irreversible inhibition.[9][11] The carbamate portion of the molecule can be modified to improve selectivity and pharmacokinetic properties. The inhibition of ALDH leads to an accumulation of toxic aldehydes, which can induce apoptosis in cancer cells.[10][11]
Caption: Simplified ALDH catalytic cycle and potential inhibition mechanism.
Applications in Drug Discovery and Development
Benzyl N-methyl-N-(2-oxoethyl)carbamate serves as a key starting material or fragment in several areas of medicinal chemistry.
-
ALDH Inhibitor Synthesis: It is an ideal precursor for creating libraries of potential ALDH inhibitors for oncology applications.[9][10] The benzyl carbamate can be deprotected to reveal a secondary amine, which can then be functionalized to explore structure-activity relationships (SAR).
-
Protecting Group Chemistry: The benzyl carbamate (Cbz) group is a widely used protecting group for amines in multi-step organic synthesis.[12] Its stability under various conditions and ease of removal via hydrogenolysis make this compound a useful bifunctional reagent.
-
Fragment-Based Drug Design (FBDD): As a small molecule with a reactive handle, it can be used in FBDD screens to identify fragments that bind to a target protein. The aldehyde can form reversible (Schiff base) or irreversible covalent bonds, aiding in target identification and validation.
-
Biochemical Probes: The molecule can be modified with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying ALDH activity and localization within cells.
Safety, Handling, and Storage
As a reactive chemical, proper handling and storage are imperative to ensure user safety and maintain compound integrity.
Hazard Identification
The compound is classified as harmful and requires careful handling.
| Hazard Class | Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) |
| Source:[3][4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][15]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[13][14]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. Do not breathe vapors or mist.[1][15]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][15]
Storage Recommendations
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde moiety.[3][4]
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[14]
Conclusion
Benzyl N-methyl-N-(2-oxoethyl)carbamate (CAS 107201-33-2) is a valuable and versatile chemical intermediate for advanced research in medicinal chemistry and drug development. Its defining feature, the reactive aldehyde, makes it a potent precursor for the development of targeted covalent inhibitors, especially for the therapeutically relevant ALDH enzyme family. This guide provides the foundational technical knowledge—from synthesis and handling to biological rationale—required for scientists to effectively and safely incorporate this compound into their research and development pipelines, accelerating the discovery of novel therapeutics.
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Patsnap Synapse. (2024). What are ALDH2 inhibitors and how do they work? [Link]
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Marchitti, S. A. et al. (2013). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. [Link]
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ACS Publications. (2014). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry. [Link]
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SCIRP. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry. [Link]
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Modrić, T. et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]
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